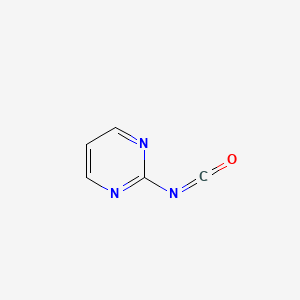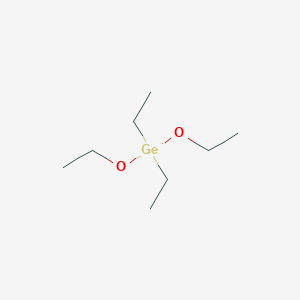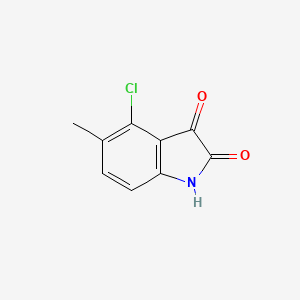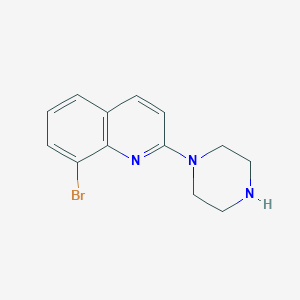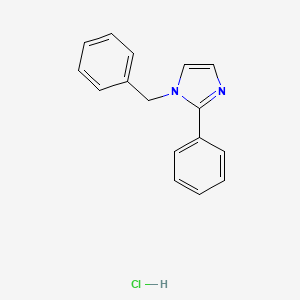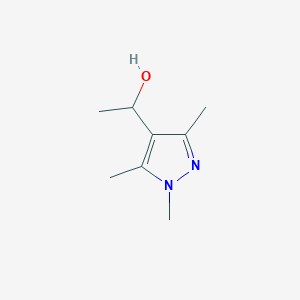
1-(1,3,5-三甲基-1H-吡唑-4-基)乙醇
描述
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol, also known as TMPE, is an organic compound with a molecular formula C6H12N2O. TMPE is a versatile compound with a wide range of applications in the field of chemistry. It is used in the synthesis of pharmaceuticals, dyes, inks, coatings, and other materials. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of other organic compounds.
科学研究应用
合成中化学选择性和区域选择性的调整
一项重要的应用是在多组分缩合中调整化学选择性和区域选择性。例如,开发了区域选择性和化学选择性协议,用于由 5-氨基-3-苯基吡唑、环状 1,3-二羰基化合物和芳香醛合成复杂的吡唑并喹啉酮和吡唑并喹唑啉酮。这项工作突出了溶剂和反应条件在指导涉及吡唑衍生物的多组分反应结果中的作用 (Chebanov 等人,2008 年)。
生物活性和配位化学
另一个应用是合成和表征具有潜在生物活性的吡唑衍生物。N'-[(Z)-(3-甲基-5-氧代-1-苯基-1,5-二氢-4H-吡唑-4-亚基)(苯基)甲基]苯甲酰肼及其金属配合物已被合成,并显示出对人白血病细胞的有效细胞毒活性和对某些细菌和酵母的抗菌活性 (Asegbeloyin 等人,2014 年)。
绿色化学应用
在绿色介质中电催化转化吡唑衍生物代表了一种合成二氢吡喃并[2,3-c]吡唑衍生物的环保方法。该方法使用乙醇作为绿色溶剂,展示了电化学在有机合成中集成以实现更可持续的过程 (Vafajoo 等人,2015 年)。
配位聚合物和磁性
吡唑衍生物还被用于构建具有有趣磁性的配位聚合物。甲醇和乙醇在这些聚合物的合成中的配位影响它们的结构和磁性特征,说明了吡唑基配体在材料科学中的多功能作用 (Liu、Zhang 和 Zhu,2009 年)。
作用机制
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases, which facilitate the oxidation-reduction reactions essential for cellular metabolism . The nature of these interactions often involves the binding of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol to the active sites of these enzymes, thereby influencing their catalytic activity and overall metabolic flux.
Cellular Effects
The effects of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. Long-term studies have also indicated that 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol can have sustained effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular metabolism and overall health . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is known to participate in oxidation-reduction reactions, facilitated by enzymes such as dehydrogenases and oxidases . These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and overall effects on cellular function.
Subcellular Localization
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol exhibits specific subcellular localization, which can affect its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol to specific compartments or organelles, thereby influencing its biochemical activity.
属性
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNNOQOYZJECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629691 | |
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007504-11-1 | |
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



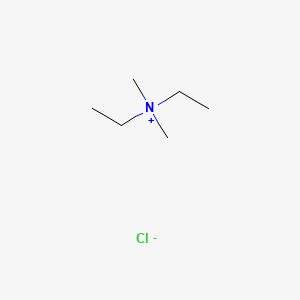
![2-({[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}methyl)oxirane](/img/structure/B1630076.png)


![7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1630083.png)
